molecular formula C24H24O8 B138207 Pharacine CAS No. 63440-93-7

Pharacine

Cat. No. B138207
CAS RN: 63440-93-7
M. Wt: 440.4 g/mol
InChI Key: SFNCDJVWOAZMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharacine Description

Pharacine, identified as a highly symmetrical p-cyclophane, was discovered in the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1. This compound is a new natural product, alongside other indole derivatives such as 2,5-bis(3-indolylmethyl)pyrazine, tryptamine isovalerate, and p-hydroxyphenylacetamide. Notably, these compounds, including pharacine, were tested for activity against various microorganisms, including microalgae, fungi, yeasts, and bacteria, but showed no significant activity .

Synthesis Analysis

The synthesis of pharacine has not been explicitly detailed in the provided papers. However, the discovery within a bacterial strain suggests that its synthesis is likely a result of the organism's metabolic processes. In a broader context, the biosynthesis of related compounds, such as phenylglycine-type amino acids found in peptide natural products, has been studied. These amino acids are synthesized through pathways involving gene clusters, as seen in the biosynthesis of chloroeremomycin, balhimycin, and pristinamycin . Although not directly related to pharacine, understanding these pathways can provide insights into the types of enzymatic reactions and precursors that might be involved in the biosynthesis of complex molecules like pharacine.

Molecular Structure Analysis

While the molecular structure of pharacine is not described in detail in the provided papers, its classification as a p-cyclophane suggests a unique and symmetrical structure. Cyclophanes are known for their rigid and often symmetrical frameworks, which can include aromatic systems such as indoles. The presence of indole units within pharacine's structure could imply interesting electronic and spatial characteristics, potentially relevant to its interaction with biological systems, despite the lack of observed activity .

Chemical Reactions Analysis

The provided papers do not offer specific information on the chemical reactions involving pharacine. However, the study of phenylglycine-type amino acids and their incorporation into peptide natural products can shed light on the types of chemical reactions that aromatic compounds like pharacine might undergo. These reactions can include enzymatic transformations, such as hydroxylation, and incorporation into larger molecular frameworks through peptide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pharacine are not directly reported in the provided papers. However, the absence of activity against a range of microorganisms suggests that pharacine may have limited solubility or permeability, or it may not interact effectively with biological targets. The stability and reactivity of related compounds, such as zirconium phosphonates derived from glyphosate and glyphosine, indicate that small structural changes can significantly impact properties like thermal and chemical stability, crystallinity, and proton conductivity . These insights could be relevant when considering the potential applications and handling of pharacine.

Scientific Research Applications

1. Discovery and Isolation from Bacteria Pharacine, identified as a highly symmetrical p-cyclophane, was discovered in the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1. This compound, along with other known and new natural products, was isolated and characterized. Notably, Pharacine demonstrated no activity against a range of microorganisms, including microalgae, fungi, yeasts, and bacteria in initial screenings (Shaaban et al., 2002).

2. Nanotechnology and Diagnostic Imaging While not directly linked to Pharacine, research in the field of nanotechnology, specifically the use of fluorescent semiconductor nanocrystals known as quantum dots, has broadened the scope of biological applications. Quantum dots have been utilized for high-resolution cellular imaging, long-term in vivo observation of cell trafficking, tumor targeting, and diagnostics. These advancements in nanotechnology represent a significant leap forward, providing far-reaching potential for the study of intracellular processes at the single-molecule level and enhancing the capabilities of medical diagnostics (Michalet et al., 2005).

properties

IUPAC Name

3,8,15,20-tetraoxatricyclo[20.2.2.210,13]octacosa-1(25),10,12,22(26),23,27-hexaene-2,9,14,21-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O8/c25-21-17-5-7-19(8-6-17)23(27)31-15-3-4-16-32-24(28)20-11-9-18(10-12-20)22(26)30-14-2-1-13-29-21/h5-12H,1-4,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNCDJVWOAZMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440217
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pharacine

CAS RN

63440-93-7
Record name pharacine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,8,15,20-tetraoxatricyclo[20.2.2.2,10,13]octacosa-1(24),10,12,22,25,27-hexaene-2,9,14,21-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pharacine
Reactant of Route 2
Pharacine
Reactant of Route 3
Pharacine
Reactant of Route 4
Pharacine
Reactant of Route 5
Pharacine
Reactant of Route 6
Pharacine

Citations

For This Compound
31
Citations
M Shaaban, RP Maskey, I Wagner-Döbler… - Journal of natural …, 2002 - ACS Publications
From the ethyl acetate extract of the bacterial strain Cytophaga sp. AM13.1, among many known compounds, the new natural products 2,5-bis(3-indolylmethyl)pyrazine (2) and a highly …
Number of citations: 62 pubs.acs.org
R Veluri, I Oka, I Wagner-Döbler… - Journal of natural …, 2003 - ACS Publications
Several bis- and tris-indole derivatives were isolated from a North Sea bacterium that was closely related to Vibrio parahaemolyticus (98% homology). 1,1,3-Tris(3-indolyl)butane (3) is a …
Number of citations: 139 pubs.acs.org
M Preisitsch, THJ Niedermeyer, SE Heiden… - Journal of natural …, 2016 - ACS Publications
A rapid and exhaustive one-step biomass extraction as well as an enrichment and cleanup procedure has been developed for HPLC-UV detection and quantification of closely related […
Number of citations: 29 pubs.acs.org
M Mansson, L Gram, TO Larsen - Marine drugs, 2011 - mdpi.com
Bacteria belonging to the Vibrionaceae family are widespread in the marine environment. Today, 128 species of vibrios are known. Several of them are infamous for their pathogenicity …
Number of citations: 149 www.mdpi.com
TP Martins, C Rouger, NR Glasser, S Freitas… - Natural Product …, 2019 - pubs.rsc.org
Covering: up to 2019 Alkylresorcinols are amphiphilic metabolites, well-known for their diverse biological activities, produced by both prokaryotes and eukaryotes. A few classes of …
Number of citations: 41 pubs.rsc.org
FJ Piscotta, HH Hoffmann, YJ Choi, GI Small… - Msphere, 2021 - Am Soc Microbiol
The COVID-19 pandemic has highlighted the need to identify additional antiviral small molecules to complement existing therapies. Although increasing evidence suggests that …
Number of citations: 11 journals.asm.org
Y Sangnoi - 2008 - kb.psu.ac.th
Twenty-seven strains of marine gliding bacteria were isolated from the specimens collected from coastlines in the Gulf of Thailand. It was found that biofilms provided the highest …
Number of citations: 2 kb.psu.ac.th
M Nett, GM König - Natural product reports, 2007 - pubs.rsc.org
Covering: up to November 2006 New microbial sources of natural products are urgently needed in order to find new structural classes and/or unique structural variations. Gliding …
Number of citations: 79 pubs.rsc.org
CM Theodore, BW Stamps, JB King, LSL Price… - PLoS …, 2014 - journals.plos.org
Bacteria associated with mammals are a rich source of microbial biodiversity; however, little is known concerning the abilities of these microbes to generate secondary metabolites. This …
Number of citations: 36 journals.plos.org
H Laatsch - Frontiers in marine biotechnology, 2006 - Citeseer
In the past few years, a remarkable number of structurally unique and highly active metabolites has been published from marine bacteria, and especially marine actinomycetes have …
Number of citations: 60 citeseerx.ist.psu.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.